molecular formula C16H24N2O2S B2486928 N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415541-36-3

N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B2486928
CAS No.: 2415541-36-3
M. Wt: 308.44
InChI Key: GWDPZUCPJKDLAF-UHFFFAOYSA-N
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Description

N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, provided for Research Use Only. This piperidinyl cyclopropanesulfonamide derivative is designed for in vitro research applications. Recent scientific investigations on structurally related sulfonamide-piperidine compounds have demonstrated potent anti-tumor properties by inducing ferroptosis, a form of iron-dependent programmed cell death . Studies on the similar compound 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) have shown that it effectively inhibits tumor cell proliferation, colony formation, and migration . Its mechanism of action is linked to the KEAP1-NRF2-GPX4 signaling axis, a key pathway regulating cellular ferroptosis . Treatment with PMSA was found to significantly reduce the expression of pivotal proteins in this pathway, including SLC7A11/XCT, NRF2, and GPX4, leading to a marked increase in reactive oxygen species (ROS) and malondialdehyde (MDA) levels within tumor cells . Furthermore, piperidine-containing scaffolds are extensively explored as protein kinase inhibitors, which are crucial targets in cancer therapy and the study of signaling pathways . Sulfonamide derivatives are also investigated for their potential as Nav1.7 inhibitors for pain management research, highlighting the versatility of this chemical class . Researchers can utilize this compound for hit-to-lead optimization, mechanism-of-action studies, and profiling against various disease models. It is available for purchase in quantities suitable for laboratory research, with standard packaging from 1mg to 100mg . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-13-3-2-4-14(11-13)12-18-9-7-15(8-10-18)17-21(19,20)16-5-6-16/h2-4,11,15-17H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDPZUCPJKDLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves several steps. One common synthetic route includes the reaction of 3-methylbenzyl chloride with piperidine to form N-(3-methylbenzyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperidine Sulfonamide/Acetamide Family

The compound shares structural motifs with several pharmacologically active piperidine derivatives. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Functional Groups Therapeutic Target/Use Key Differences Source
N-{1-[(3-Methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide Piperidine + cyclopropanesulfonamide Sulfonamide, 3-methylbenzyl Undisclosed (likely CNS-related) Reference compound -
2'-Fluoroortho-fluorofentanyl Piperidine + propionamide Amide, 2-fluorophenethyl Opioid receptor agonist Amide vs. sulfonamide; fluorinated aryl group
4'-Methyl acetyl fentanyl Piperidine + acetamide Amide, 4-methylphenethyl Opioid receptor agonist Acetamide vs. sulfonamide; methylphenethyl substituent
Goxalapladib Naphthyridine + acetamide Acetamide, trifluoromethyl biphenyl Atherosclerosis (Lp-PLA2 inhibitor) Complex heterocyclic core; no sulfonamide
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Pyrrolo-triazolo-pyrazine + sulfonamide Sulfonamide, bicyclic heteroaryl Undisclosed (kinase inhibition?) Bicyclic scaffold vs. simple piperidine
Key Observations :
  • Substituent Effects : The 3-methylbenzyl group contrasts with the phenethyl or fluorophenethyl groups in fentanyl analogs, likely altering lipophilicity and receptor interaction profiles. For example, 4'-Methyl acetyl fentanyl’s 4-methylphenethyl group enhances µ-opioid receptor affinity, whereas the target’s 3-methylbenzyl substituent may prioritize different pharmacokinetic properties .
  • Therapeutic Divergence: Goxalapladib’s naphthyridine-acetamide structure demonstrates how piperidine-adjacent scaffolds can be repurposed for non-CNS applications (e.g., atherosclerosis), suggesting the target compound’s sulfonamide could enable similar versatility .

Pharmacokinetic and Physicochemical Properties

Table 2: Inferred Physicochemical Properties
Property Target Compound 2'-Fluoroortho-fluorofentanyl Goxalapladib
Molecular Weight ~350 g/mol (estimated) 435.5 g/mol 718.8 g/mol
LogP (Lipophilicity) Moderate (cyclopropane + aryl) High (fluorinated aryl + amide) High (trifluoromethyl biphenyl)
Metabolic Stability High (cyclopropane resistance) Moderate (amide hydrolysis risk) Low (complex structure)
Blood-Brain Barrier Penetration Likely moderate High (opioid design) Low (polar groups)
  • Metabolic Stability : The cyclopropane ring in the target compound may resist oxidative metabolism compared to fentanyl’s amide group, which is susceptible to esterase-mediated hydrolysis .

Receptor Binding and Mechanism of Action

  • Fentanyl Analogs: Bind µ-opioid receptors via the anilidopiperidine motif; the amide linkage is critical for mimicking endogenous peptides .
  • Target Compound : The sulfonamide group may disrupt opioid receptor binding but could enable activity at other targets (e.g., sigma receptors, ion channels). For instance, cyclopropanesulfonamide derivatives in are linked to kinase or enzyme inhibition, suggesting divergent mechanisms .

Biological Activity

N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety linked to a piperidine ring substituted with a 3-methylphenyl group. Its molecular formula is C15H20N2O2SC_{15}H_{20}N_2O_2S with a molecular weight of approximately 300.4 g/mol. The structure is characterized by the following key functional groups:

  • Cyclopropane : A three-membered carbon ring that contributes to the compound's unique reactivity.
  • Sulfonamide : Known for its antibacterial properties.
  • Piperidine : A six-membered nitrogen-containing ring that enhances biological activity.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown potent inhibitory effects against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDMIC (μM)Target Organism
3g0.21Pseudomonas aeruginosa
3f0.25Escherichia coli
3c0.30Micrococcus luteus

The biological activity of this compound is largely attributed to its interaction with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies indicate that it forms multiple hydrogen bonds with critical residues at the active site of these enzymes, which is essential for bacterial DNA replication and cell wall synthesis .

Anticancer Activity

In addition to its antimicrobial properties, preliminary research suggests potential anticancer activity. Compounds in this class have been evaluated for their effects on various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Case Study: Cytotoxicity Assessment

A study investigated the cytotoxic effects of related sulfonamide derivatives on human cancer cell lines using the MTT assay. Results indicated that certain derivatives significantly inhibited cell proliferation compared to controls, suggesting potential as therapeutic agents in oncology .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound has been assessed through in silico models. Parameters such as absorption, distribution, metabolism, and excretion (ADME) suggest favorable characteristics for drug development:

  • Absorption : High predicted bioavailability.
  • Solubility : Moderate solubility in water.
  • Metabolism : Predicted metabolic stability in liver microsomes.

These properties indicate that this compound may be a viable candidate for further development as an antimicrobial or anticancer agent.

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